Cas no 10385-78-1 (1,7,7-trimethylbicyclo2.2.1heptan-2-ol)

10385-78-1 structure
商品名:1,7,7-trimethylbicyclo2.2.1heptan-2-ol
1,7,7-trimethylbicyclo2.2.1heptan-2-ol 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-
- (+/-)-Isoborneol
- isoborneol
- (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-
- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
- (+/-)-borneol
- FT-0604417
- Z104478138
- 10385-78-1
- DL-Borneol
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, endo-(.+/-.)-
- E75852
- CS-7912
- s3959
- DL-Isoborneol
- NCGC00263517-03
- (2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- exo-2-Camphanol
- Borneo camphor
- exo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol
- CCG-231498
- CS-0279240
- DB11288
- AKOS000120036
- FT-0604470
- Endo-2-camphanol
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-
- Borneol
- FT-0604383
- Sumatra camphor
- Borneol and Isoborneol
- 1,7,7-trimethyl-bicyclo[2.2.1]heptan-6-ol
- SR-05000002386
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- SR-05000002386-1
- FT-0604475
- HMS3885I14
- MFCD00066427
- AB90026
- SCHEMBL56714
- AC-34416
- 4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
- DTXSID8048159
- BORNEOL, (L)
- 507-70-0
- 124-76-5
- EN300-20427
- CHEBI:28093
- C01411
- Bingpia
- 464-43-7
- endo-2-Bornanol
- Bornyl alcohol
- exo-2-Bornanol
- CHEMBL1097205
- Borneol, exo-
- L(-)-Borneol
- (+)-Borneol 100 microg/mL in Methanol
- Q27103499
- 1,7,7-trimethylnorbornan-2-ol
- Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Endo-2-hydroxycamphane
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, exo- #
- AKOS017278270
- 6627-72-1
- NS00001075
- HY-N1368
-
- MDL: MFCD00064162
- インチ: InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
- InChIKey: DTGKSKDOIYIVQL-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C2CCC1(C)C(O)C2
計算された属性
- せいみつぶんしりょう: 154.136
- どういたいしつりょう: 154.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 0.992
- ゆうかいてん: 201-210℃
- ふってん: 212 °C at 760 mmHg
- フラッシュポイント: 212 °C at 760 mmHg
- 屈折率: 1.502
- PSA: 20.23000
- LogP: 2.19350
1,7,7-trimethylbicyclo2.2.1heptan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20427-0.25g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 0.25g |
$63.0 | 2023-09-16 | |
Enamine | EN300-20427-0.1g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 0.1g |
$44.0 | 2023-09-16 | |
Enamine | EN300-20427-10g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 10g |
$510.0 | 2023-09-16 | |
Enamine | EN300-20427-1g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 1g |
$127.0 | 2023-09-16 | |
A2B Chem LLC | AE28309-50mg |
isoborneol |
10385-78-1 | 90% | 50mg |
$235.00 | 2024-04-20 | |
Enamine | EN300-20427-0.05g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 0.05g |
$29.0 | 2023-09-16 | |
Enamine | EN300-20427-2.5g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 90% | 2.5g |
$201.0 | 2023-09-16 | |
Enamine | EN300-20427-5.0g |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 5g |
$322.0 | 2023-05-03 | ||
Advanced ChemBlocks | P49920-5G |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
10385-78-1 | 97% | 5g |
$80 | 2024-05-21 | |
A2B Chem LLC | AE28309-100mg |
isoborneol |
10385-78-1 | 90% | 100mg |
$252.00 | 2024-04-20 |
1,7,7-trimethylbicyclo2.2.1heptan-2-ol 関連文献
-
Mannar R. Maurya,Lata Rana,Fernando Avecilla New J. Chem. 2017 41 724
-
Mannar R. Maurya,Neeraj Saini,Fernando Avecilla RSC Adv. 2015 5 101076
-
3. Asymmetric synthesis of (R)-muscone by enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-oneKazuhiko Tanaka,Hideki Ushio,Hitomi Suzuki J. Chem. Soc. Chem. Commun. 1990 795
-
4. Catalytic enantioselective conjugate addition of chiral alkoxydimethylcuprate to (E)-cyclopentadec-2-enoneKazuhiko Tanaka,Junichi Matsui,Hitomi Suzuki,Akio Watanabe J. Chem. Soc. Perkin Trans. 1 1992 1193
-
5. Asymmetric synthesis of (2R,3S?)-2,3-epoxyamides via camphor-derived sulfonium ylidesYong-Gui Zhou,Xue-Long Hou,Li-Xin Dai,Li-Jun Xia,Ming-Hua Tang J. Chem. Soc. Perkin Trans. 1 1999 77
-
Samanta Yadav,Paranthaman Vijayan,Sunil Yadav,Rajeev Gupta Dalton Trans. 2021 50 3269
-
7. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group
-
8. Asymmetric synthesis of (R)-(–)- and (S)-(+)-muscone by enantioselective conjugate addition of chiral dimethylcuprate to (E)-cyclopentadec-2-en-1-oneKazuhiko Tanaka,Hideki Ushio,Yasuyuki Kawabata,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1991 1445
-
9. Chiral amplification and the catalytic process in the enantioselective conjugate addition of chiral alkoxydimethylcuprate to (E)-cyclopentadec-2-en-l-oneKazuhiko Tanaka,Junichi Matsui,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1993 153
-
Robert Medel,Martin A. Suhm Phys. Chem. Chem. Phys. 2021 23 5629
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